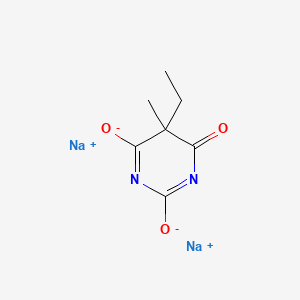

Sodium 5-ethyl-5-methylbarbiturate

CAS No.: 94201-54-4

Cat. No.: VC16977888

Molecular Formula: C7H8N2Na2O3

Molecular Weight: 214.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94201-54-4 |

|---|---|

| Molecular Formula | C7H8N2Na2O3 |

| Molecular Weight | 214.13 g/mol |

| IUPAC Name | disodium;5-ethyl-5-methyl-6-oxopyrimidine-2,4-diolate |

| Standard InChI | InChI=1S/C7H10N2O3.2Na/c1-3-7(2)4(10)8-6(12)9-5(7)11;;/h3H2,1-2H3,(H2,8,9,10,11,12);;/q;2*+1/p-2 |

| Standard InChI Key | MHMYZUAECFBNHI-UHFFFAOYSA-L |

| Canonical SMILES | CCC1(C(=NC(=NC1=O)[O-])[O-])C.[Na+].[Na+] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Sodium 5-ethyl-5-methylbarbiturate features a barbituric acid backbone modified with ethyl (-C₂H₅) and methyl (-CH₃) groups at the 5-position. Its molecular formula is , with a molecular weight of 214.13 g/mol . The sodium ion coordinates with the deprotonated oxygen at the 2-position, forming a stable ionic structure . Key structural identifiers include:

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 214.13 g/mol | |

| Density | Not reported | — |

| Boiling Point | Decomposes before boiling | |

| Solubility | High in polar solvents (e.g., methanol) |

The compound’s stability is attributed to its ionic nature, though it may decompose under acidic conditions to form 5-ethyl-5-methylbarbituric acid .

Synthesis and Manufacturing

Industrial Synthesis

A patented method for analogous barbiturates involves a two-step process :

-

Condensation: Diethyl α-ethyl-α-methylmalonate reacts with urea in a sodium methoxide-methanol solution under reflux.

-

Acidification: The sodium salt intermediate is treated with hydrochloric acid to yield the free acid, followed by recrystallization in ethanol-water.

Table 2: Synthesis Parameters

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Sodium methoxide | |

| Solvent | Methanol | |

| Temperature | Reflux (~85°C) | |

| Yield | High (>85%) |

This method emphasizes mild conditions, scalability, and minimal waste, making it industrially viable .

Pharmacological Profile

Mechanism of Action

As a barbiturate, sodium 5-ethyl-5-methylbarbiturate potentiates GABAₐ receptor activity, increasing chloride ion influx and neuronal hyperpolarization . Its ethyl and methyl groups confer a shorter duration of action compared to phenobarbital .

Therapeutic Applications

Table 3: Comparative Pharmacokinetics

| Barbiturate | Onset (min) | Duration (h) |

|---|---|---|

| Sodium 5-ethyl-5-methylbarbiturate | 15–30 | 3–6 |

| Phenobarbital | 30–60 | 6–12 |

| Pentobarbital | 10–20 | 2–4 |

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor in synthesizing thiobarbiturates, where sulfur replaces the 2-oxygen atom . For example, sodium 5-ethyl-5-(isopropylthiomethyl)barbiturate (CID 52200) is derived via thioether formation .

Analytical Chemistry

Used in spectrophotometric assays to quantify trace metals (e.g., copper) through chelation reactions .

Comparison with Structural Analogs

Table 4: Structural and Functional Comparison

| Compound | 5-Substituents | Primary Use |

|---|---|---|

| Sodium 5-ethyl-5-methylbarbiturate | Ethyl, Methyl | Sedation |

| Sodium Phenobarbital | Phenyl | Anticonvulsant |

| Sodium Pentobarbital | 1-Methylbutyl | Anesthesia |

| Sodium Thiopental | 5-Ethyl-5-(1-methylbutyl), Sulfur | Induction agent |

The methyl group in sodium 5-ethyl-5-methylbarbiturate reduces lipid solubility, shortening its half-life compared to pentobarbital .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume